Tyroserleutide Hydrochloride: A Technical Guide to its Mechanism of Action
Tyroserleutide Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyroserleutide (B1684654) hydrochloride, a synthetic tripeptide composed of L-tyrosine, L-serine, and L-leucine (Tyr-Ser-Leu, YSL), has demonstrated notable antineoplastic and immunomodulatory activities.[1][2] Initially isolated from porcine spleen degradation products, this small molecule peptide has been investigated for its potential in cancer therapy, particularly for hepatocellular carcinoma (HCC).[2][3] Although its clinical development for liver cancer was discontinued (B1498344) in Phase III, the molecular mechanisms underpinning its therapeutic effects remain a significant area of interest for oncology research.[4] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Tyroserleutide, summarizing key experimental findings and elucidating the involved signaling pathways.
Core Antineoplastic Mechanisms
Tyroserleutide exerts its anticancer effects through a combination of apoptosis induction, cell cycle arrest, and inhibition of metastasis. These actions are driven by the modulation of several key cellular pathways.
Induction of Apoptosis
Tyroserleutide is a potent inducer of apoptosis in cancer cells, primarily through the intrinsic mitochondrial pathway.[3] Experimental evidence indicates that the peptide can directly target mitochondria, leading to a cascade of events culminating in programmed cell death.[3]
Key Molecular Events:
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Mitochondrial Localization: Fluorescent tracing studies have shown that Tyroserleutide preferentially accumulates in the mitochondria of human hepatocellular carcinoma cells (BEL-7402).[3]
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Mitochondrial Disruption: The compound directly causes a collapse of the mitochondrial membrane potential (Δψm) and induces mitochondrial swelling.[3] This suggests that Tyroserleutide may trigger the opening of the mitochondrial permeability transition pore (MPTP).
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Modulation of Apoptotic Proteins: The pro-apoptotic activity is further supported by the downregulation of the anti-apoptotic protein Bcl-2.[2]
The proposed signaling pathway for Tyroserleutide-induced apoptosis is visualized below.
Caption: Proposed mitochondrial pathway for Tyroserleutide-induced apoptosis.
Cell Cycle Arrest
Tyroserleutide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 checkpoint.[5] This prevents cells from entering the DNA synthesis (S) phase, thereby halting their division.
Key Molecular Events:
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Upregulation of CDKIs: The mechanism involves the significant upregulation of the mRNA and protein expression of cyclin-dependent kinase inhibitors (CDKIs) p21 and p27.[5] These proteins bind to and inhibit the activity of cyclin-CDK complexes that are necessary for G1/S transition.
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Downregulation of Proliferation Marker: Concurrently, Tyroserleutide decreases the expression of Proliferating Cell Nuclear Antigen (PCNA), a key protein involved in DNA replication and repair.[5]
The workflow for Tyroserleutide's effect on the cell cycle is depicted below.
Caption: Logical flow of Tyroserleutide-induced G0/G1 cell cycle arrest.
Inhibition of Tumor Metastasis
A critical aspect of Tyroserleutide's antineoplastic activity is its ability to inhibit tumor cell metastasis.[6] This is achieved by interfering with cell adhesion and invasion, two crucial steps in the metastatic cascade.
Key Molecular Events:
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Downregulation of ICAM-1: Tyroserleutide significantly inhibits the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1][6] ICAM-1 is an adhesion molecule that plays a vital role in the adhesion of tumor cells to the endothelium and extracellular matrix, facilitating their dissemination.[6]
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Inhibition of MMPs: The peptide has been observed to decrease the mRNA level, protein expression, and activity of matrix metalloproteinases MMP-2 and MMP-9.[6] These enzymes are crucial for degrading the extracellular matrix, a necessary step for tumor cell invasion.[6]
The mechanism of anti-metastatic action is illustrated in the following diagram.
Caption: Inhibition of key molecules in the metastatic cascade by Tyroserleutide.
Additional Potential Mechanisms
While the above mechanisms are well-documented, other pathways have been proposed to contribute to Tyroserleutide's effects:
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PI3K Pathway Inhibition: Some evidence suggests that Tyroserleutide may inhibit phosphatidylinositol 3-kinase (PI3K), a central kinase in cell proliferation and survival pathways. This action may be linked to the Ca2+/calmodulin pathway.[1][4]
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Immunomodulatory Effects: Tyroserleutide has been shown to enhance the proliferation of mouse spleen lymphocytes, the phagocytic activity of peritoneal macrophages, and the activity of natural killer (NK) cells, indicating a potential role in stimulating an anti-tumor immune response.[2]
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies on Tyroserleutide.
| Parameter | Model System | Treatment Details | Result | Reference |
| Anti-Tumor Activity (In Vivo) | Murine H22 Hepatocarcinoma Model | 10-80 µg/kg, i.p. injection, daily | Dose-dependent increase in survival time (e.g., 35.06 days at 80 µg/kg vs. control) | [2] |
| Inhibition of Adhesion (In Vitro) | SK-HEP-1 Cells on Matrigel | 0.2 and 0.4 mg/mL for 72 hrs | Up to 28.67% inhibition of adhesion | [6] |
| Inhibition of Invasion (In Vitro) | SK-HEP-1 Cells (Transwell Assay) | 0.2 and 0.4 mg/mL for 72 hrs | 19.33% and 33.70% inhibition, respectively | [6] |
| Combination Therapy (In Vivo) | Nude Mice with BEL-7402 Xenografts | YSL + mid-dose doxorubicin (B1662922) | Tumor inhibition rate of 56.15% (vs. 53.35% for doxorubicin alone) | [7] |
Cited Experimental Protocols
Detailed experimental protocols are proprietary to the conducting research institutions. However, based on the published literature, the methodologies for key experiments can be outlined as follows.
Cell Viability and Proliferation Assay (MTS Method)
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Objective: To determine the effect of Tyroserleutide on the proliferation of cancer cells.
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Methodology: Human hepatocarcinoma BEL-7402 cells are seeded in 96-well plates.[5] After cell attachment, they are treated with various concentrations of Tyroserleutide for specified time periods. The MTS (dimethylthiazol-carboxymethoxyphenyl-sulfophenyl-tetrazolium) reagent is then added to each well. Viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan (B1609692) product, which is soluble in the culture medium. The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The quantity of formazan is directly proportional to the number of living cells in the culture.[5]
Cell Cycle Analysis (Flow Cytometry)
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Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with Tyroserleutide.
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Methodology: BEL-7402 cells are treated with Tyroserleutide for a defined period.[5] Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at 4°C. After fixation, cells are washed and resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A. The DNA content of individual cells is then analyzed using a flow cytometer. The resulting histogram of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Western Blot Analysis
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Objective: To detect and quantify the expression levels of specific proteins (e.g., ICAM-1, MMP-2, p21, p27, PCNA) following Tyroserleutide treatment.
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Methodology: SK-HEP-1 or BEL-7402 cells are treated with Tyroserleutide.[5][6] Total protein is extracted from the cells using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[6] Protein concentration is determined using an assay like the BCA assay. Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane. The membrane is blocked with a protein solution (e.g., nonfat dry milk or BSA) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.[6]
Cell Invasion Assay (Transwell Chamber)
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Objective: To assess the ability of Tyroserleutide to inhibit cancer cell invasion through an extracellular matrix.
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Methodology: Transwell chambers with a porous membrane (e.g., 8 µm pores) are coated with Matrigel, a basement membrane matrix.[6] SK-HEP-1 cells, pretreated with Tyroserleutide or a control medium, are seeded into the upper compartment in a serum-free medium. The lower compartment is filled with a medium containing a chemoattractant (e.g., fetal bovine serum or lung tissue extracts).[6] After incubation (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded through the Matrigel and migrated to the lower surface of the membrane are fixed and stained (e.g., with H&E or crystal violet). The number of invading cells is then counted under a microscope. The inhibition rate is calculated by comparing the number of invading cells in the treated groups to the control group.[6]
References
- 1. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tyroserleutide hydrochloride | 852982-42-4 | MOLNOVA [molnova.com]
- 3. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyroserleutide - Shenzhen Kangzhe Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 5. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]
